molecular formula C15H15NOS B14501483 3-(10H-Phenothiazin-10-YL)propan-1-OL CAS No. 63397-92-2

3-(10H-Phenothiazin-10-YL)propan-1-OL

Cat. No.: B14501483
CAS No.: 63397-92-2
M. Wt: 257.4 g/mol
InChI Key: LWGBAJWQEZJNLO-UHFFFAOYSA-N
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Description

3-(10H-Phenothiazin-10-YL)propan-1-OL: is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This compound is characterized by a phenothiazine core structure attached to a propanol side chain, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(10H-Phenothiazin-10-YL)propan-1-OL typically involves the reaction of phenothiazine with propanol derivatives. One common method includes the condensation of phenothiazine with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(10H-Phenothiazin-10-YL)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The phenothiazine ring can be reduced under specific conditions to yield dihydrophenothiazine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydrophenothiazine derivatives.

    Substitution: Formation of alkylated or acylated phenothiazine derivatives.

Scientific Research Applications

Chemistry: 3-(10H-Phenothiazin-10-YL)propan-1-OL is used as a building block in the synthesis of more complex phenothiazine derivatives

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a probe to investigate the mechanisms of action of phenothiazine derivatives and their interactions with biological targets.

Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic effects. They may exhibit antipsychotic, antiemetic, and antihistaminic properties, making them candidates for drug development.

Industry: In the industrial sector, this compound may be used in the development of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(10H-Phenothiazin-10-YL)propan-1-OL is primarily related to its interaction with biological targets. The phenothiazine core structure is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may interact with histamine receptors, leading to antihistaminic effects. The hydroxyl group on the propanol side chain may also play a role in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

    Promethazine: A phenothiazine derivative with antihistaminic and antiemetic properties.

    Chlorpromazine: An antipsychotic phenothiazine used in the treatment of schizophrenia.

    Thioridazine: Another antipsychotic phenothiazine with a similar structure.

Uniqueness: 3-(10H-Phenothiazin-10-YL)propan-1-OL is unique due to its specific propanol side chain, which may influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its biological activity and therapeutic potential compared to other phenothiazine derivatives.

Properties

IUPAC Name

3-phenothiazin-10-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-11-5-10-16-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)16/h1-4,6-9,17H,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGBAJWQEZJNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596035
Record name 3-(10H-Phenothiazin-10-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63397-92-2
Record name 3-(10H-Phenothiazin-10-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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